molecular formula C22H25N3O4S2 B2783939 N-(6-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide CAS No. 850909-88-5

N-(6-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide

Cat. No. B2783939
CAS RN: 850909-88-5
M. Wt: 459.58
InChI Key: FTJVCBAEZMRMTD-FCQUAONHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(6-Ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide” is a chemical compound with the molecular formula C 21 H 24 N 2 O 4 S 2 . It has an average mass of 432.556 Da and a monoisotopic mass of 432.117737 Da .

Scientific Research Applications

Perovskite Solar Cells Enhancement

This compound has been utilized in the development of perovskite solar cells. Researchers have introduced a sulfonyl-containing organic molecule to perovskite precursor solutions to regulate crystallization and reduce defects in perovskite films . This leads to improved efficiency and stability in the solar cells, making it a significant contribution to renewable energy technologies.

Organic Synthesis

In the realm of organic synthesis, sulfonyl groups play a crucial role. The compound can be involved in various synthetic approaches, such as the catalytic protodeboronation of pinacol boronic esters. This process is essential for formal anti-Markovnikov hydromethylation of alkenes, which is a valuable transformation in the synthesis of complex organic molecules .

Biocidal Applications

The compound has been identified in the context of biocidal product families. It is part of formulations used for veterinary hygiene, specifically as a disinfectant . This application is critical for maintaining the health and hygiene of livestock, which has direct implications for food safety and public health.

Hydrogen Bonding and Coordination Interactions

The compound’s sulfonyl group can engage in synergistic hydrogen bonding and coordination interactions. This property is particularly useful in materials science for the passivation of surfaces to enhance the stability and performance of various materials .

Photovoltaic Device Stability

In the field of photovoltaics, the stability of devices is paramount. The compound’s ability to form hydrogen bonds and coordinate with other materials can lead to lessened non-radiative recombination and ameliorative electron extraction in photovoltaic devices . This application is vital for the long-term viability of solar energy capture and conversion.

properties

IUPAC Name

N-(6-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S2/c1-3-25-19-12-9-17(29-4-2)15-20(19)30-22(25)23-21(26)16-7-10-18(11-8-16)31(27,28)24-13-5-6-14-24/h7-12,15H,3-6,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJVCBAEZMRMTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)OCC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide

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